7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline
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Overview
Description
7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a chloro group at the 7th position and a piperazine ring at the 4th position, which is further substituted with a 4-fluorobenzenesulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichloroquinoline.
Nucleophilic Substitution: The 4,7-dichloroquinoline undergoes nucleophilic substitution with piperazine to form 7-chloro-4-(piperazin-1-yl)quinoline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: As seen in its synthesis, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The chloro and fluorobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Piperazine, 4-fluorobenzenesulfonyl chloride, and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various piperazine derivatives.
Scientific Research Applications
7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Pharmacology: It is used in the development of new drugs targeting specific biological pathways.
Biological Research: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-(piperazin-1-yl)quinoline: A closely related compound with similar structural features.
7-Methoxy-4-(piperazin-1-yl)quinoline: Another derivative with a methoxy group instead of a chloro group.
6-Bromo-4-(piperazin-1-yl)quinoline: A brominated analogue with different chemical properties.
Uniqueness
7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline is unique due to the presence of the 4-fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17ClFN3O2S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
7-chloro-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]quinoline |
InChI |
InChI=1S/C19H17ClFN3O2S/c20-14-1-6-17-18(13-14)22-8-7-19(17)23-9-11-24(12-10-23)27(25,26)16-4-2-15(21)3-5-16/h1-8,13H,9-12H2 |
InChI Key |
IPNRSHGALMZCND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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